Acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester
Description
Properties
IUPAC Name |
(4-cyanophenyl) 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-2-6-14(7-3-12)19-11-16(18)20-15-8-4-13(10-17)5-9-15/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVYKHGYYAGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275004 | |
| Record name | 4-Cyanophenyl 2-(4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392237-84-2 | |
| Record name | 4-Cyanophenyl 2-(4-methylphenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392237-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenyl 2-(4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 2-(4-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 4-cyanophenol and 2-(4-methylphenoxy)acetic acid.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: 4-cyanophenol and 2-(4-methylphenoxy)acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl rings.
Comparison with Similar Compounds
Structure and Key Features :
- IUPAC Name: 4-Cyanophenyl 2-(4-methylphenoxy)acetate
- Molecular Formula: C₁₆H₁₃NO₃
- Molecular Weight : 267.29 g/mol
- 4-Cyanophenyl ester: Provides electron-withdrawing effects, influencing stability and reactivity .
Structural and Functional Group Variations
Table 1: Structural Comparison
Substituent Effects on Properties
- 4-Cyanophenyl vs. 4-Chlorophenyl: Cyanophenyl: Strong electron-withdrawing effect (-CN) increases ester hydrolysis resistance compared to chlorophenyl (-Cl) .
- Ester vs. Acid Derivatives: Esterification (e.g., target compound vs. 2-(4-cyanophenyl)acetic acid): Reduces polarity, improving membrane permeability . Hydrazide/Sulfanyl Derivatives: Introduce hydrogen-bonding or covalent interaction capabilities (e.g., antimicrobial activity in sulfanyl analogs) .
Physicochemical Properties
- Lipophilicity: Target Compound: Higher logP than ethyl ester analogs (due to bulky 4-methylphenoxy group) . Ethyl 4-Cyanophenylacetate: Lower molecular weight and logP, favoring solubility in polar solvents .
- Stability: Ester Hydrolysis: Cyanophenyl esters are more resistant to hydrolysis than methyl/ethyl esters under physiological conditions .
Biological Activity
Acetic acid, 2-(4-methylphenoxy)-, 4-cyanophenyl ester (CAS No. 392237-84-2), is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features an acetic acid moiety linked to a 4-methylphenoxy group and a 4-cyanophenyl group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions and signaling.
- Receptor Modulation : It has the potential to bind to receptors, altering their activity and leading to various physiological responses.
Anticancer Properties
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. The presence of the cyanophenyl group is thought to enhance cytotoxicity against cancer cell lines.
Case Studies and Experimental Data
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Cytotoxicity Assays : In studies evaluating the cytotoxic effects of similar compounds, IC50 values were determined against various cancer cell lines. For instance:
- Compound A (similar structure) showed an IC50 of 1.61 µg/mL against Jurkat cells.
- Compound B demonstrated significant activity with an IC50 of 1.98 µg/mL against A-431 cells.
Compound Cell Line IC50 (µg/mL) A Jurkat 1.61 B A-431 1.98 - Antimicrobial Testing : Although specific data on this compound is scarce, related compounds have shown promising results in inhibiting bacterial growth comparable to standard antibiotics.
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Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications in the phenyl rings significantly influence biological activity. For example:
- Substituents at the meta or para positions often enhance potency compared to ortho substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
